2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0700613
InChI:
InChI=1S/C17H20N2O3S/c1-9-5-6-13(7-10(9)2)22-8-14(20)19-17-15(16(18)21)11(3)12(4)23-17/h5-7H,8H2,1-4H3,(H2,18,21)(H,19,20)
SMILES:
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C
Molecular Formula:
C17H20N2O3S
Molecular Weight:
332.4 g/mol
2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
CAS No.:
Cat. No.: VC0700613
Molecular Formula: C17H20N2O3S
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N2O3S |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 2-[[2-(3,4-dimethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
| Standard InChI | InChI=1S/C17H20N2O3S/c1-9-5-6-13(7-10(9)2)22-8-14(20)19-17-15(16(18)21)11(3)12(4)23-17/h5-7H,8H2,1-4H3,(H2,18,21)(H,19,20) |
| Standard InChI Key | DPDJBKKTPCDQTD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C |
| Canonical SMILES | CC1=C(C=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C |
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